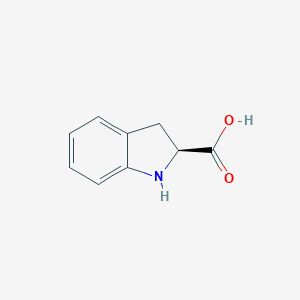

(S)-(-)-Indoline-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2,3-dihydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRXNRGSOJZINA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101036449 | |

| Record name | (S)-(-)-Indoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731277 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

79815-20-6 | |

| Record name | (S)-Indoline-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79815-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoline-2-carboxylic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079815206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-Indoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3-dihydro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Indole-2-carboxylic acid, 2,3-dihydro-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLINE-2-CARBOXYLIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57XK524B7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-(-)-Indoline-2-carboxylic acid physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-Indoline-2-carboxylic acid is a chiral building block of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its rigid bicyclic structure and defined stereochemistry make it a valuable precursor for the synthesis of complex molecular targets. This guide provides a comprehensive overview of its core physical and chemical properties, supported by detailed experimental protocols and logical workflows.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values are essential for its handling, characterization, and application in synthetic chemistry.

General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2,3-dihydro-1H-indole-2-carboxylic acid | [1] |

| Synonyms | (S)-2,3-Dihydro-1H-indole-2-carboxylic acid, (S)-2-Carboxyindoline, L-Indoline-2-carboxylic acid | [2][3] |

| CAS Number | 79815-20-6 | [4][5] |

| Molecular Formula | C₉H₉NO₂ | [4][5] |

| Molecular Weight | 163.17 g/mol | [2][5] |

| Appearance | White to off-white or light yellow crystalline powder | [4][6][7] |

| Melting Point | 177 °C (decomposes) | [5][8][9] |

| Boiling Point | Data not available; decomposes upon heating. | |

| Optical Rotation | [α]20/D −114° (c = 1 in 1 M HCl) | [5][9] |

Solubility and Reactivity Profile

| Property | Description | Source(s) |

| Solubility | Sparingly soluble in water. Soluble in alcohol, DMSO, and methanol. | [4][6] |

| pKa | Data not available. | |

| Stability | Stable under normal conditions. | [3] |

| Reactivity | Incompatible with strong oxidizing agents, strong bases, and amines. | [3] |

| Storage | Store in a cool, dry place away from direct sunlight in a tightly sealed container. | [3][4][6] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below. These protocols are foundational for the quality control and characterization of this compound in a laboratory setting.

Determination of Melting Point

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed melting range indicates the presence of impurities.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean, dry surface. Use a mortar and pestle to grind the sample into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube, approximately 1-2 mm in height.

-

Apparatus Setup:

-

Mel-Temp: Insert the capillary tube into the sample holder of the apparatus.

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in the oil bath of the Thiele tube, keeping the rubber band above the oil level.

-

-

Heating: Heat the apparatus rapidly to about 15-20°C below the expected melting point (177°C). Then, reduce the heating rate to approximately 2°C per minute to ensure accurate measurement.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Determination of Solubility

Solubility characteristics are crucial for selecting appropriate solvents for reactions, purifications, and formulations.

Principle: A standardized amount of solute is mixed with a standardized amount of solvent, and the extent of dissolution is observed. The rule of "like dissolves like" is a guiding principle, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

Graduated cylinders or pipettes

Procedure:

-

Sample Preparation: Place approximately 25 mg of this compound into a clean, dry test tube.

-

Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, ethanol, 5% NaOH, 5% HCl) to the test tube in small portions.

-

Mixing: After each addition, shake the test tube vigorously for 60 seconds. A vortex mixer can be used for more consistent agitation.

-

Observation: Observe the mixture.

-

Soluble: The solid dissolves completely, forming a clear solution.

-

Insoluble: The solid remains undissolved.

-

Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

-

-

Acid-Base Reactivity: For water-insoluble compounds, solubility in aqueous acid (5% HCl) or base (5% NaOH) can indicate the presence of basic or acidic functional groups, respectively. The solubility of this compound in base is due to the deprotonation of its carboxylic acid group to form a more polar carboxylate salt.

Determination of Optical Rotation

Optical rotation is a definitive measure of a compound's chirality and is essential for confirming the enantiomeric identity of this compound.

Principle: A solution of the chiral compound is placed in a polarimeter. Plane-polarized light is passed through the solution, and the angle to which the plane of light is rotated is measured. The specific rotation is a standardized value calculated from the observed rotation, concentration, and path length.[5]

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube), typically 1 dm (10 cm) in length[5]

-

Volumetric flask

-

Analytical balance

Procedure:

-

Solution Preparation: Accurately weigh a sample of this compound (e.g., 0.1 g). Dissolve it in a precise volume of solvent (e.g., 1 M HCl) in a volumetric flask (e.g., 10 mL) to create a solution of known concentration (c, in g/mL).

-

Instrument Calibration: Turn on the polarimeter and allow the light source (typically a sodium D-line at 589 nm) to warm up.[5] Fill the polarimeter cell with the pure solvent (the blank) and place it in the instrument. Zero the reading.

-

Sample Measurement: Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed angle of rotation (α). Record the temperature.

-

Calculation of Specific Rotation ([α]): Use the following formula to calculate the specific rotation:[8] [α] = α / (l * c) Where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL. The specific rotation is reported with the temperature and wavelength, e.g., [α]20/D.

-

Visualized Workflows and Relationships

The following diagrams, rendered using the DOT language, illustrate key experimental and logical workflows relevant to the study of this compound.

Caption: Synthesis workflow for this compound.

Caption: Logical workflow for determining the solubility of an organic compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Polarimetry Experiments – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 3. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 4. Specific rotation - Wikipedia [en.wikipedia.org]

- 5. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to (S)-(-)-Indoline-2-carboxylic Acid: Structure, Stereochemistry, and Applications

(S)-(-)-Indoline-2-carboxylic acid is a chiral heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals and fine chemicals. Its rigid, bicyclic structure and defined stereochemistry make it a valuable synthon for introducing stereochemical control in complex molecules. This technical guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, synthesis, and key applications for researchers, scientists, and drug development professionals.

Chemical Structure and Stereochemistry

This compound, a derivative of the amino acid proline and structurally related to phenylalanine, possesses a unique fused ring system.[1] Its fundamental structure consists of a benzene (B151609) ring fused to a pyrrolidine (B122466) ring, with a carboxylic acid group at the 2-position of the indoline (B122111) core.

Systematic Name (IUPAC): (2S)-2,3-dihydro-1H-indole-2-carboxylic acid[2]

Chemical Formula: C₉H₉NO₂[3][4][5][6][7][8]

Molecular Weight: 163.17 g/mol [5][7]

The stereochemistry of this molecule is defined by the chiral center at the C2 position of the indoline ring. The "(S)" designation indicates the absolute configuration of this stereocenter according to the Cahn-Ingold-Prelog priority rules. The "(-)" sign in its name refers to its levorotatory optical activity, meaning it rotates plane-polarized light to the left.[5][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 79815-20-6 | [3][4][5][6][7][8] |

| Appearance | White to off-white or light yellow crystalline powder | [4][8][9] |

| Melting Point | 177 °C (decomposes) | [5][7][8][10] |

| Optical Activity [α]²⁰/D | -114° (c = 1 in 1 M HCl) | [5][7] |

| Solubility | Sparingly soluble in water. Soluble in alcohol. | [4][9] |

Synthesis

This compound can be synthesized through various methods, including the resolution of a racemic mixture or through asymmetric synthesis.[11] A common and effective method involves an intramolecular Ullmann condensation of (S)-2-bromophenylalanine.

Experimental Protocol: Synthesis from (S)-2-Bromophenylalanine[3]

This protocol outlines a copper-catalyzed intramolecular cyclization.

Materials:

-

(S)-2-bromophenylalanine

-

Potassium carbonate (K₂CO₃)

-

Copper(I) chloride (CuCl)

-

N-methyl-2-pyrrolidone (NMP)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Saturated aqueous sodium chloride (NaCl) solution

-

Water (H₂O)

Procedure:

-

To a reaction flask, add (S)-2-bromophenylalanine (e.g., 9.76 g, 40.0 mmol), potassium carbonate (5.80 g, 42.0 mmol), copper(I) chloride (40 mg, 0.4 mmol), and N-methyl-2-pyrrolidone (40 g).

-

Flush the reactor with argon and maintain a slow flow of argon.

-

Heat the reaction mixture to 80 °C with stirring.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the (S)-2-bromophenylalanine is completely consumed (approximately 3.5 hours).

-

Cool the reaction mixture to 25 °C.

-

Add water (40 mL) and ethyl acetate (50 mL).

-

Adjust the pH of the mixture to 3.3 with 37% aqueous HCl.

-

Separate the organic and aqueous phases.

-

Extract the aqueous phase twice with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaCl solution (25 mL).

-

Concentrate the organic phase under reduced pressure.

-

Dissolve the residue in 5N aqueous HCl (16 mL).

-

Adjust the pH to 2.1 with 32% aqueous NaOH to precipitate the product.

-

Isolate the precipitated (S)-2,3-dihydro-1H-indole-2-carboxylic acid by filtration.

-

Wash the solid with water (2 x 10 mL).

-

Dry the product to obtain this compound.

Yield: Approximately 49.5% with an enantiomeric excess (ee) of >99%.[3]

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry.[4]

Intermediate in Pharmaceutical Synthesis

A prominent application is its use as a key intermediate in the synthesis of Perindopril (B612348), an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.[12] The defined stereochemistry of this compound is crucial for the biological activity of the final drug molecule.

Caption: Role as a chiral building block in Perindopril synthesis.

Catalyst in Asymmetric Synthesis

This compound and its derivatives can act as organocatalysts in enantioselective reactions, such as cyclopropanations.[8][13] The chiral scaffold of the indoline ring helps to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.

Research in Medicinal Chemistry

Derivatives of indole-2-carboxylic acid have been investigated for a range of biological activities. For example, some derivatives have shown potential as HIV-1 integrase inhibitors, highlighting the therapeutic potential of this chemical scaffold.[14] Furthermore, the conformational properties of peptides containing (S)-indoline-2-carboxylic acid have been studied, as it can induce a cis amide bond conformation, which is of interest for designing novel peptide secondary structures.[1][15][16]

Biological Significance and Signaling Pathways

While this compound itself is primarily utilized as a synthetic intermediate, the broader class of indole-containing molecules plays significant roles in various biological processes. For instance, indole-2-carboxylic acid has been identified as a component in some natural products and has been studied for its antioxidant properties.[17] The structural motif is also being explored in the development of inhibitors for enzymes like tyrosinase, which is involved in melanin (B1238610) biosynthesis.[18]

The biological activity of drugs derived from this compound, such as Perindopril, is well-established. Perindopril's mechanism of action involves the inhibition of the angiotensin-converting enzyme (ACE), which is a key component of the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure. However, this signaling pathway is a characteristic of the final drug and not the intermediate itself.

Research into the direct biological effects and signaling pathways of this compound is less extensive. However, given the interest in indole-based compounds as potential therapeutic agents, further investigation into its biological interactions is warranted.

Conclusion

This compound is a stereochemically defined molecule with significant value in synthetic organic chemistry and drug development. Its rigid chiral structure makes it an indispensable tool for introducing asymmetry in the synthesis of complex molecules, most notably in the production of the antihypertensive drug Perindopril. The ongoing research into its derivatives for various therapeutic applications underscores the continued importance of this versatile chemical entity. This guide provides a foundational understanding for researchers and professionals working with this important chiral building block.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. (S)-(-)-吲哚啉-2-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 7. This compound 99 79815-20-6 [sigmaaldrich.com]

- 8. This compound | CAS 79815-20-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. This compound High Purity Research Compound at Attractive Price [jigspharma.com]

- 10. This compound | 79815-20-6 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]

- 13. scbt.com [scbt.com]

- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 15. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. hmdb.ca [hmdb.ca]

- 18. Microalgae and Macroalgae as Advanced Sources of Tyrosinase Inhibitors | MDPI [mdpi.com]

(S)-(-)-Indoline-2-carboxylic Acid: A Technical Guide for Drug Discovery and Development

CAS Number: 79815-20-6

Abstract

(S)-(-)-Indoline-2-carboxylic acid, a chiral cyclic amino acid analogue, has emerged as a valuable building block in medicinal chemistry and asymmetric synthesis. Its rigid, bicyclic structure and stereochemical integrity make it a sought-after scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the synthesis of pharmaceutically active compounds. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers and drug development professionals in leveraging the potential of this versatile molecule.

Introduction

This compound (CAS 79815-20-6) is a non-proteinogenic amino acid that has garnered significant attention in the pharmaceutical industry.[1][2] Its unique conformational constraints, being a mimetic of both proline and phenylalanine, offer a strategic advantage in the design of peptidomimetics and other complex molecular architectures.[3] The indoline (B122111) scaffold is a privileged structure in drug discovery, and the (S)-enantiomer, in particular, serves as a crucial chiral precursor for the synthesis of a range of bioactive molecules.[4][5] This guide will delve into the core applications of this compound, providing detailed technical information for its use in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective utilization.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₂ | [1][6] |

| Molecular Weight | 163.17 g/mol | [6] |

| Appearance | White to off-white or light yellow crystalline powder | [1][2][7] |

| Melting Point | 177 °C (decomposes) | [4][8] |

| Optical Rotation | [α]20/D −114° (c = 1 in 1 M HCl) | [8] |

| Solubility | Sparingly soluble in water. | [1] |

Spectroscopic Data

| Technique | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to aromatic protons (~6.5-7.5 ppm), aliphatic protons on the indoline ring (~3.0-4.5 ppm), and a carboxylic acid proton (~10-13 ppm). | [9][10] |

| ¹³C NMR | Resonances for aromatic carbons (~110-150 ppm), aliphatic carbons (~30-60 ppm), and a carbonyl carbon (~170-180 ppm). | [3][9] |

| Infrared (IR) | Characteristic absorptions for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching of the carboxylic acid, and C=C stretching of the aromatic ring. | [10][11] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. | [10] |

Core Applications in Drug Discovery and Development

The primary application of this compound lies in its role as a chiral building block for the synthesis of high-value pharmaceutical compounds.

Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors: The Case of Perindopril (B612348)

This compound is a key starting material for the synthesis of Perindopril, a widely prescribed ACE inhibitor for the treatment of hypertension and heart failure.[12][13][14] The stereochemistry of the C-2 position in the indoline ring is crucial for the pharmacological activity of Perindopril.

Caption: Synthetic workflow for Perindopril from (S)-Indoline-2-carboxylic acid.

Development of Novel Enzyme Inhibitors

Recent research has highlighted the potential of this compound derivatives as inhibitors of enzymes implicated in cancer and viral diseases.

Derivatives of indole-2-carboxylic acid have been identified as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[15] These enzymes are key players in the tryptophan metabolism pathway, which is exploited by cancer cells to create an immunosuppressive microenvironment.[1][16]

Tryptophan Metabolism Pathway and IDO1/TDO Inhibition:

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV integration - Wikipedia [en.wikipedia.org]

- 6. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]

- 7. Angiotensin converting enzyme inhibitors: 1-glutarylindoline-2-carboxylic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]

- 9. benchchem.com [benchchem.com]

- 10. INDOLINE-2-CARBOXYLIC ACID(16851-56-2) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are HIV-1 integrase modulators and how do they work? [synapse.patsnap.com]

- 14. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

Alternate names for (S)-(-)-Indoline-2-carboxylic acid like (S)-2,3-Dihydro-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-(-)-Indoline-2-carboxylic acid, a significant chiral building block in modern organic synthesis and drug development. The document details its nomenclature, physicochemical properties, key applications, and detailed experimental protocols for its synthesis.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific literature and chemical catalogs. Its unique structure, featuring an indoline (B122111) ring with a carboxylic acid group at the 2-position in the (S)-configuration, leads to the following synonyms.[1][2][3][4][5]

-

(2S)-Indoline-2-carboxylic acid[1]

-

(-)-(S)-2-Indolinecarboxylic acid[2]

-

(-)-2,3-Dihydroindole-2-carboxylic acid[2]

-

L-Indoline-2-carboxylic acid

The compound is also referred to as a Perindopril (B612348) intermediate, highlighting one of its major applications.[1][8][9]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in synthesis.

| Property | Value | References |

| CAS Number | 79815-20-6 | [1][6] |

| Molecular Formula | C₉H₉NO₂ | [1][6] |

| Molecular Weight | 163.17 g/mol | [6] |

| Appearance | White to light yellow crystal powder | [1] |

| Melting Point | 177 °C (decomposes) | [10] |

| Optical Activity | [α]20/D -114° (c=1 in 1 M HCl) | |

| Purity/Assay | ≥99% | |

| EINECS Number | 410-860-2; 616-741-3 | [1] |

| InChI Key | QNRXNRGSOJZINA-QMMMGPOBSA-N | [1] |

| SMILES String | OC(=O)[C@@H]1Cc2ccccc2N1 |

Applications in Drug Development and Organic Synthesis

This compound is a valuable chiral building block due to its rigid bicyclic structure.[1] Its primary applications are in the synthesis of complex pharmaceuticals and as a catalyst.

-

Synthesis of Perindopril: The most prominent application is as a key intermediate in the synthesis of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.[1][8][9] The specific stereochemistry of the (S)-enantiomer is essential for the drug's biological activity.

-

Peptide Synthesis: The Fmoc-protected form, Fmoc-L-indoline-2-carboxylic acid, is utilized in solid-phase peptide synthesis.[11] It can influence the conformation of peptide bonds, pushing them towards the cis amide isomer, which can be a valuable tool in designing peptides with specific secondary structures.[12] However, its use can be challenging due to low reactivity and a tendency to form diketopiperazines.[12]

-

Catalysis: It serves as an organocatalyst for enantioselective cyclopropanations.[6]

-

Drug Discovery Scaffolding: The parent indole-2-carboxylic acid scaffold has been identified as a promising starting point for developing novel therapeutics. Research has shown that derivatives can act as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[13][14][15] Other derivatives are being investigated as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key targets for cancer immunotherapy.[16]

The logical workflow for the synthesis of Perindopril from this compound is depicted below.

The role of indole-2-carboxylic acid derivatives in cancer immunotherapy is based on their ability to inhibit enzymes in the kynurenine (B1673888) pathway.

Key Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

This method involves the intramolecular cyclization of (S)-2-bromophenylalanine.[10][17]

Materials:

-

(S)-2-bromophenylalanine

-

Potassium carbonate (K₂CO₃)

-

Copper(I) chloride (CuCl)

-

N-methyl pyrrolidone (NMP)

-

Argon gas

-

Ethyl acetate (B1210297) (EtOAc)

-

5N Hydrochloric acid (HCl)

-

32% aqueous Sodium hydroxide (B78521) (NaOH)

Procedure:

-

To a reaction flask, add (S)-2-bromophenylalanine (9.76 g, 40.0 mmol), K₂CO₃ (5.80 g, 42.0 mmol), CuCl (40 mg, 0.4 mmol), and NMP (40 g).[10][17]

-

Flush the reactor with argon and maintain a slow flow of argon throughout the reaction.[10][17]

-

Stir the reaction mixture and heat to 80 °C. Maintain this temperature for approximately 3.5 hours. Monitor the reaction progress by HPLC until the starting material is completely consumed.[10][17]

-

Cool the reaction mixture to 25 °C. Add 40 mL of water and 50 mL of ethyl acetate.[10][17]

-

Separate the aqueous and organic phases. Extract the aqueous phase twice more with 50 mL portions of ethyl acetate.[10][17]

-

Combine the organic layers and wash with 25 mL of saturated aqueous sodium chloride solution.[10][17]

-

Concentrate the organic phase under reduced pressure.[10][17]

-

Dissolve the residue in 16 mL of 5N aqueous HCl. Adjust the pH to 2.1 using 32% aqueous NaOH.[10][17]

-

Filter the resulting precipitate and wash the solid with two 10 mL portions of water.[10][17]

-

Dry the solid to obtain (S)-2,3-dihydro-1H-indole-2-carboxylic acid. (Expected yield: ~49.5%, enantiomeric excess > 99%).[10][17]

The workflow for this synthesis is outlined below.

This method involves the separation of enantiomers from a racemic mixture using a chiral resolving agent, followed by racemization and recycling of the undesired enantiomer.[18]

Materials:

-

Racemic indoline-2-carboxylic acid

-

(R)-α-methylbenzylamine

-

Ethanol

-

Isopropanol

-

1N Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (8.65N)

Procedure:

-

Step A: Resolution

-

Dissolve 5 kg of racemic indoline-2-carboxylic acid in ethanol.

-

Add 3.7 kg of (R)-α-methylbenzylamine to the solution and stir for 2 hours.

-

Filter the resulting precipitate, which is the (R)-α-methylbenzylamine salt of (S)-indoline-2-carboxylic acid.

-

Recrystallize the white precipitate from isopropanol.

-

Dissolve the recrystallized salt in 13 liters of water and add 12 liters of 1N HCl.

-

Stir for 2 hours, filter the precipitate, wash, and dry to yield the first portion of (S)-indoline-2-carboxylic acid (enantiomeric purity > 99.5%).[18]

-

-

Step B: Racemization of the Undesired Enantiomer

-

Collect the filtrate from Step A3, which contains the (R)-enantiomer salt. Evaporate the filtrate.

-

Dissolve the residue in water and treat with 1N HCl to precipitate a mixture enriched in (R)-indoline-2-carboxylic acid.

-

Place this enriched mixture (2.6 kg) in an autoclave with 12 liters of water and 3.1 liters of 8.65N NaOH solution.

-

Heat at 170 °C for 3 hours under pressure (7 bars) to racemize the mixture.[18]

-

-

Step C: Recycling

-

Isolate the racemized indoline-2-carboxylic acid from the autoclave.

-

Repeat the resolution process (Step A) with this racemized material to obtain a second portion of (S)-indoline-2-carboxylic acid.

-

Combine all portions of the desired (S)-enantiomer. The overall yield is approximately 52.8%.[18]

-

References

- 1. Page loading... [wap.guidechem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 79815-20-6 Cas No. | (2S)-(-)-Indoline-2-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 4. CAS 79815-20-6 | 4H57-1-30 | MDL MFCD00070578 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. 79815-20-6 CAS Manufactory [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.klivon.com [dev.klivon.com]

- 9. This compound | CAS 79815-20-6 | LGC Standards [lgcstandards.com]

- 10. This compound | 79815-20-6 [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 15. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]

Molecular formula and weight of (S)-(-)-Indoline-2-carboxylic acid

(S)-(-)-Indoline-2-carboxylic acid is a chiral heterocyclic compound widely utilized in synthetic organic chemistry. Its rigid structure and stereochemistry make it a valuable building block for the synthesis of complex molecules, most notably as a key intermediate in the production of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril (B612348).[1] This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols for researchers and professionals in drug development.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂ | [2][3] |

| Molecular Weight | 163.17 g/mol | [2][4][5][6] |

| CAS Number | 79815-20-6 | [2][4] |

| Melting Point | 177 °C (decomposes) | [4] |

| Optical Activity | [α]20/D −114° (c = 1 in 1 M HCl) | [4][5] |

| Solubility | Sparingly soluble in water. Soluble in alcohol. | [2] |

| Appearance | White to off-white crystalline powder | [1] |

Core Applications and Experimental Protocols

The primary applications of this compound lie in its use as a chiral precursor in pharmaceutical synthesis and as a catalyst in asymmetric reactions.

Synthesis of Perindopril

This compound is a critical intermediate for the synthesis of Perindopril, an ACE inhibitor used to treat high blood pressure. The synthesis involves the coupling of a protected form of this compound with another chiral fragment.

This protocol is adapted from methodologies described in the patent literature for the industrial synthesis of Perindopril.

-

Esterification of this compound: The carboxylic acid is first protected, typically as a benzyl (B1604629) ester, to prevent unwanted side reactions.

-

Coupling Reaction: The resulting benzyl ester of this compound is coupled with N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester. This reaction is often facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) to form the dipeptide-like structure.[7]

-

Deprotection: The benzyl protecting group is removed via catalytic hydrogenation to yield Perindopril.[7] The product can then be converted to a pharmaceutically acceptable salt, such as perindopril erbumine (tert-butylamine salt).

Enantioselective Catalysis

This compound serves as a catalyst for enantioselective cyclopropanations.[2] This application leverages the chiral nature of the molecule to control the stereochemical outcome of the reaction, which is crucial in the synthesis of specific stereoisomers of pharmacologically active compounds.

Biological Relevance and Signaling Pathways of Derivatives

While this compound itself is primarily a synthetic intermediate, its core structure, indole-2-carboxylic acid, is found in molecules with significant biological activity. Derivatives have been investigated as potent inhibitors of various enzymes, suggesting potential therapeutic applications.

-

IDO1/TDO Inhibition: Certain indole-2-carboxylic acid derivatives have been identified as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[8] These enzymes are involved in tryptophan metabolism, and their inhibition is a promising strategy in cancer immunotherapy.[8]

-

HIV-1 Integrase Inhibition: Researchers have discovered that derivatives of indole-2-carboxylic acid can act as novel HIV-1 integrase strand transfer inhibitors.[9] The indole (B1671886) core and the C2 carboxyl group are key for chelating with Mg²⁺ ions in the active site of the integrase enzyme.[9]

-

EGFR/CDK2 Dual Inhibition: Indole-2-carboxamides, derived from indole-2-carboxylic acid, have shown antiproliferative activity by dually inhibiting the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are key targets in cancer therapy.[10]

The diagram below illustrates the inhibitory action of indole-2-carboxylic acid derivatives on these signaling pathways.

References

- 1. Changzhou Jintan Maosheng Chemical Plant--(S)-(-)-Indoline-2-carboxylic acid|79815-20-6 [maoshengchem.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. CA2521877A1 - Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]

- 5. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(S)-(-)-Indoline-2-carboxylic Acid: A Constrained Analog of Proline and Phenylalanine for Advanced Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Indoline-2-carboxylic acid is a non-proteinogenic amino acid that serves as a conformationally constrained analog of both L-proline and L-phenylalanine. This unique structural feature, arising from the fusion of a phenyl ring to the pyrrolidine (B122466) ring of a proline-like structure, imparts significant rigidity and distinct stereoelectronic properties. These characteristics make it a valuable building block in medicinal chemistry for the design of peptides, peptidomimetics, and small molecule inhibitors with enhanced biological activity, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, conformational properties, and biological applications of this compound, with a focus on its role as a constrained mimetic of proline and phenylalanine.

Conformational Properties: A Comparative Analysis

The therapeutic potential of this compound stems from its constrained conformation, which significantly differs from the more flexible structures of L-proline and L-phenylalanine.

Proline Mimicry and Peptide Bond Isomerization

As a proline analog, this compound imposes a rigid constraint on the peptide backbone. However, a key distinction lies in its influence on the cis-trans isomerization of the preceding peptide bond. While proline-containing peptide bonds exist in a dynamic equilibrium between the cis and trans conformations, derivatives of this compound show a pronounced preference for the cis amide isomer, especially in polar solvents. This is in stark contrast to the general preference of proline for the trans isomer. This inherent bias towards the cis conformation makes this compound a powerful tool for designing peptides with specific and stable secondary structures.

Phenylalanine Mimicry and Side-Chain Restriction

As a phenylalanine analog, this compound presents a conformationally locked phenyl side chain. The fusion of the aromatic ring to the pyrrolidine core eliminates the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds that is characteristic of phenylalanine. This rigidification can lead to a more precise and sustained interaction with the hydrophobic pockets of target proteins, potentially increasing binding affinity and selectivity.

Data Presentation: Biological Activity and Conformational Parameters

While direct comparative inhibitory data for the parent this compound against specific enzymes is not extensively available, numerous studies have demonstrated the potent biological activity of its derivatives. The following tables summarize representative quantitative data for these derivatives and for known inhibitors containing proline or phenylalanine motifs, providing a contextual comparison.

| Compound/Derivative | Target Enzyme | IC50 (nM) | Ki (nM) | Reference Compound | Reference IC50/Ki (nM) |

| 1-(3-Mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acid (S,S isomer) | Angiotensin-Converting Enzyme (ACE) | ~7 | - | Captopril | ~21 nM (IC50) |

| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | 3,110 | - | Raltegravir | 2-7 nM (IC50) |

| 6-Acetamido-indole-2-carboxylic acid derivative 9o-1 | IDO1 | 1,170 | - | Epacadostat | ~10 nM (IC50) |

| 6-Acetamido-indole-2-carboxylic acid derivative 9o-1 | TDO | 1,550 | - | - | - |

| Indoline derivative 73 | 5-Lipoxygenase (5-LOX) | 410 | - | Zileuton | ~300 nM (IC50) |

| Indoline derivative 73 | Soluble Epoxide Hydrolase (sEH) | 430 | - | TPPU | ~1 nM (IC50) |

Table 1: Comparative Inhibitory Activities of this compound Derivatives.

| Amino Acid Derivative | Dihedral Angle (φ) | Dihedral Angle (ψ) | Peptide Bond Isomer Preference |

| N-acetyl-(S)-indoline-2-carboxamide | Fixed (~ -60°) | Variable | cis (favored in polar solvents) |

| N-acetyl-L-proline amide | ~ -60° | ~ +140° (trans) / ~ -55° (cis) | trans (generally favored) |

| N-acetyl-L-phenylalanine amide | ~ -75° | ~ +140° | trans (overwhelmingly favored) |

Table 2: Comparative Conformational Parameters.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the intramolecular cyclization of a protected L-phenylalanine derivative. The following is a representative protocol.

Protocol: Synthesis via Intramolecular C-H Amination

-

Protection of L-Phenylalanine:

-

Suspend L-phenylalanine (1 equivalent) in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a base such as sodium carbonate (2.5 equivalents).

-

Add a protecting group reagent, for example, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 equivalents), portion-wise at 0°C.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Fmoc-L-phenylalanine.

-

-

Intramolecular C-H Amination:

-

Dissolve Fmoc-L-phenylalanine (1 equivalent) in a suitable solvent (e.g., acetic acid).

-

Add a palladium catalyst, such as palladium(II) acetate (B1210297) (0.1 equivalents), and an oxidant, such as (diacetoxyiodo)benzene (B116549) (2.5 equivalents).

-

Heat the reaction mixture at a specified temperature (e.g., 80-100°C) for several hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture, filter off the catalyst, and concentrate the solvent.

-

Purify the resulting Fmoc-(S)-indoline-2-carboxylic acid by column chromatography.

-

-

Deprotection:

-

Dissolve the purified Fmoc-(S)-indoline-2-carboxylic acid in a suitable solvent (e.g., dichloromethane).

-

Add a deprotecting agent such as piperidine (B6355638) (e.g., 20% solution in DMF).

-

Stir the reaction at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with a non-polar solvent (e.g., diethyl ether or hexanes) to precipitate this compound.

-

Collect the solid by filtration and dry under vacuum.

-

Biological Evaluation: General Protocol for Enzyme Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of this compound derivatives against a target enzyme. Specific conditions will vary depending on the enzyme.

Protocol: In Vitro Enzyme Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the target enzyme in a suitable assay buffer.

-

Prepare a stock solution of the enzyme's substrate in the assay buffer.

-

-

Assay Procedure:

-

In the wells of a microplate, perform serial dilutions of the test compound stock solution with the assay buffer to achieve a range of desired concentrations.

-

Add a fixed concentration of the enzyme to each well containing the test compound and to control wells (positive control with a known inhibitor, and negative control with vehicle only).

-

Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader. The detection method depends on the nature of the substrate and product.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the progress curves.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathways

Synthesis and Biological Evaluation of Novel (S)-(-)-Indoline-2-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel derivatives of (S)-(-)-indoline-2-carboxylic acid. This scaffold has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This document details synthetic methodologies, presents quantitative biological data, and visualizes relevant signaling pathways to facilitate further research and development in this promising area.

Introduction

This compound is a conformationally constrained analog of proline and tryptophan, making it a valuable chiral starting material for the synthesis of diverse heterocyclic compounds with potential therapeutic applications. Its rigid structure allows for the precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for various biological targets. Research into its derivatives has primarily focused on developing novel anticancer, anti-inflammatory, and antiviral agents.

Synthesis of this compound and Its Derivatives

The synthesis of the core scaffold, this compound, can be achieved through methods such as the intramolecular cyclization of L-2-bromophenylalanine. Subsequent derivatization typically involves modifications at the nitrogen atom (N-substitution) or the carboxylic acid moiety (ester or amide formation).

General Synthesis of the Core Scaffold

A common route to this compound involves an intramolecular Ullmann condensation of (S)-2-bromophenylalanine. This reaction is typically carried out in the presence of a copper catalyst and a base.

Synthesis of N-Substituted Derivatives

The secondary amine of the indoline (B122111) ring is a key site for introducing chemical diversity. N-acylation, N-alkylation, and N-sulfonylation are common strategies to synthesize a wide range of derivatives. These modifications can significantly impact the biological activity of the resulting compounds.

Synthesis of Amide and Ester Derivatives

The carboxylic acid group can be readily converted to amides and esters to explore structure-activity relationships. Standard peptide coupling reagents are often employed for the synthesis of amide derivatives, while esterification can be achieved under acidic conditions with the corresponding alcohol.

Biological Evaluation of Novel Derivatives

Derivatives of this compound and the closely related indole-2-carboxylic acid have been evaluated for a range of biological activities. The following sections summarize the key findings in major therapeutic areas.

Anticancer Activity

Several indole-2-carboxylic acid and indoline-2-one derivatives have demonstrated potent anticancer activity. Their mechanisms of action often involve the inhibition of key signaling proteins such as tyrosine kinases and the 14-3-3η protein, or the induction of apoptosis.[1][2][3][4][5][6][7][8]

Table 1: Anticancer Activity of Indole-2-carboxylic Acid and Indolin-2-one Derivatives

| Compound Class | Target Cell Line(s) | Activity Metric | Value (µM) | Reference |

| Indole-2-carboxylic acid benzylidene-hydrazides | T47D (breast cancer) | EC50 (caspase activation) | 0.1 | |

| Indolylisoxazolines | C4-2 (prostate cancer) | IC50 | 2.5 - 5.0 | [7] |

| 1H-Indole-2-carboxylic acid derivatives | Bel-7402, SMMC-7721 (liver cancer) | IC50 | Not specified | [4] |

| Indole-2-carboxylic acid triazoles | MCF-7, HeLa (breast, cervical cancer) | IC50 | Not specified | [5] |

| Sclareolide-indole conjugates | K562, MV4-11 (leukemia) | IC50 | 0.8 - 5.2 | [6] |

| Benzyl sulfoxide (B87167) 2-indolinone derivatives | HeLa, HepG2, MCF-7, SCC-15, A549 | IC50 | < 40 |

Anti-inflammatory Activity

The anti-inflammatory properties of indoline derivatives have been linked to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[9][10][11][12] By suppressing this pathway, these compounds can reduce the production of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity of Indoline Derivatives

| Compound Class | Biological Target/Assay | Activity Metric | Value | Reference |

| Indoline-based compounds | 5-lipoxygenase (5-LOX) | IC50 | 0.41 µM | [10] |

| Indoline-based compounds | soluble epoxide hydrolase (sEH) | IC50 | 0.43 µM | [10] |

| Pyxinol derivatives | NF-κB inhibition | - | Dose-dependent | [11] |

Antiviral Activity (HIV-1 Integrase Inhibition)

Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[13][14][15] These compounds chelate the essential Mg2+ ions in the active site of the enzyme, thereby blocking the integration of the viral DNA into the host genome.[16][17][18][19]

Table 3: Antiviral Activity of Indole-2-carboxylic Acid Derivatives

| Compound | Biological Target | Activity Metric | Value (µM) | Reference |

| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase | IC50 | 0.13 | [15] |

| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | IC50 | 3.11 | [13] |

Experimental Protocols

General Synthesis of this compound

(S)-2-bromophenylalanine (1.5 mmol), K2CO3 (1.6 mmol), and CuCl (0.03 mmol) are added to N-methyl pyrrolidone (NMP). The reaction mixture is flushed with argon and heated to 100°C with stirring. The reaction progress is monitored by HPLC. After completion, the product is isolated and purified.

General Synthesis of N-Benzenesulfonyl Indoline-2-carboxylic Acid Derivatives

A library of N-benzenesulfonyl indoline-2-carboxylic acid derivatives can be synthesized via a one-pot parallel synthesis method. The specific reaction conditions and characterization data (NMR, LCMS, melting point, and IR) would be detailed for each synthesized compound.[20]

HIV-1 Integrase Strand Transfer Assay

The inhibitory effect of the synthesized compounds on the strand transfer reaction of HIV-1 integrase is evaluated using a commercially available assay kit. The assay measures the integration of a donor DNA substrate into a target DNA substrate. The IC50 values are calculated from the dose-response curves.[13]

In Vitro Anticancer Cell Viability Assay

The antiproliferative activity of the compounds is determined using the MTT assay. Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, the cell viability is measured by reading the absorbance at a specific wavelength. GI50 values are then calculated.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound derivatives.

References

- 1. Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives | MDPI [mdpi.com]

- 7. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Investigation of Leoligin Derivatives as NF-κΒ Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of Novel Small-Molecule Inhibitors of NF-κB Signaling with Antiinflammatory and Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 15. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A computational overview of integrase strand transfer inhibitors (INSTIs) against emerging and evolving drug-resistant HIV-1 integrase mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Expansion, Synthesis, and Biological Evaluation of a Focused Library of N-Substituted Indolines and 1,2,3,4-Tetrahyrdoquinolines as Antimicrobials - ProQuest [proquest.com]

Solubility profile of (S)-(-)-Indoline-2-carboxylic acid in various organic solvents

(S)-(-)-Indoline-2-carboxylic acid (SIn2CA), a heterocyclic compound with the chemical formula C₉H₉NO₂, is a crucial building block in organic synthesis, particularly for pharmaceuticals.[1] As a fluorescent analog of L-proline, it and its derivatives are utilized in asymmetric catalysis.[2] Understanding its solubility in various organic solvents is paramount for its application in synthesis, purification, and formulation processes. This guide provides an in-depth analysis of its solubility profile, experimental methodologies for its determination, and key thermodynamic insights.

I. Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several common organic solvents at various temperatures. The data reveals that solubility generally increases with a rise in temperature across all tested solvents.[2][3][4] The compound exhibits higher solubility in alcohols compared to water.[2]

Below is a summary of the mole fraction solubility (x₁) of this compound in six different solvents at a range of temperatures from 283.15 K to 358.15 K.

| Temperature (K) | Water (10³x₁) | Methanol (10³x₁) | Ethanol (10³x₁) | 1-Propanol (10³x₁) | 2-Propanol (10³x₁) | 1-Butanol (10³x₁) |

| 283.15 | 1.06 | 8.34 | 5.66 | 4.29 | 4.89 | 6.78 |

| 288.15 | 1.21 | 9.81 | 6.71 | 5.27 | 5.89 | 8.04 |

| 293.15 | 1.39 | 11.53 | 7.94 | 6.45 | 7.05 | 9.52 |

| 298.15 | 1.59 | 13.54 | 9.41 | 7.87 | 8.40 | 11.26 |

| 303.15 | 1.82 | 15.89 | 11.16 | 9.59 | 10.01 | 13.31 |

| 308.15 | 2.09 | 18.63 | 13.25 | 11.68 | 11.89 | 15.74 |

| 313.15 | 2.41 | 21.84 | 15.75 | 14.23 | 14.14 | 18.61 |

| 318.15 | 2.78 | 25.60 | 18.72 | 17.36 | 16.80 | 22.01 |

| 323.15 | 3.21 | 30.01 | 22.28 | 21.20 | 20.00 | 26.04 |

| 328.15 | 3.71 | 35.19 | 26.54 | 25.95 | 23.83 | 30.83 |

| 333.15 | 4.29 | 41.28 | 31.66 | 31.83 | 28.43 | 36.51 |

| 338.15 | 4.97 | 48.45 | 37.82 | 39.15 | 33.98 | 43.27 |

| 343.15 | 5.77 | 56.89 | 45.26 | 48.28 | 40.70 | 51.32 |

| 348.15 | 6.70 | 66.86 | 54.26 | 59.70 | 48.88 | 60.95 |

| 353.15 | 7.80 | 78.67 | 65.17 | 73.99 | 58.85 | 72.49 |

| 358.15 | 9.09 | 92.70 | 78.41 | 91.90 | 71.04 | 86.37 |

Data sourced from the Journal of Chemical & Engineering Data.[2][3]

The solubility order at temperatures below 325 K is: Methanol > 1-Butanol > Ethanol > 2-Propanol > 1-Propanol > Water.[2] This trend does not directly correlate with solvent polarity, dipole moments, or dielectric constants, suggesting that hydrogen bonding and other intermolecular interactions play a significant role.[2] The structural similarity of the alcohols, particularly the presence of a hydroxyl group, contributes to their comparable and favorable solubility behavior for SIn2CA.[2]

II. Experimental Protocol for Solubility Determination

The presented solubility data was obtained using a synthetic method employing a laser monitoring observation technique.[2][3][4] This method determines the temperature at which a solid solute completely dissolves in a solvent at a given composition.

Apparatus:

-

A jacketed glass vessel (approximately 200 mL capacity).

-

A thermostat for precise temperature control.

-

A magnetic stirrer for continuous agitation.

-

A mercury-in-glass thermometer with an uncertainty of 0.05 K.

-

A laser beam emitter and a detector to monitor the dissolution process.[2]

Procedure:

-

Sample Preparation: A known mass of this compound is added to a known mass of the selected solvent in the jacketed glass vessel.

-

Heating and Stirring: The mixture is heated at a constant rate while being continuously agitated by the magnetic stirrer to ensure homogeneity.

-

Laser Monitoring: A laser beam is passed through the solid-liquid mixture. A detector on the opposite side collects the transmitted light signal.

-

Equilibrium Point Determination: As the solid dissolves with increasing temperature, the turbidity of the solution decreases, leading to a change in the detected light signal. The temperature at which the last crystal dissolves, indicated by a stable and maximum light signal, is recorded as the equilibrium temperature for that specific composition.[2]

-

Data Collection: The experiment is repeated for various compositions to generate the complete solubility curve as a function of temperature.

III. Thermodynamic Analysis and Modeling

The experimental solubility data has been successfully correlated using thermodynamic models such as the modified Apelblat and λh (Buchowski) equations.[2][3] These models allow for the interpolation of solubility at temperatures not experimentally measured.

Furthermore, thermodynamic functions including the apparent dissolution enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) have been calculated using the van't Hoff equation.[2][3] This analysis provides deeper insights into the dissolution process, indicating whether it is endothermic or exothermic and driven by enthalpy or entropy.

IV. Summary

The solubility of this compound is significantly dependent on both the solvent and the temperature. It is sparingly soluble in water but shows considerably higher solubility in alcohols like methanol, ethanol, and various propanol (B110389) and butanol isomers.[1][2] The solubility consistently increases with temperature, a characteristic that can be leveraged in recrystallization processes for purification.[2] The experimental data, determined by a robust laser monitoring technique, aligns well with established thermodynamic models, providing a reliable foundation for process design and optimization in research and pharmaceutical development.

References

A Technical Guide to the Conformational Analysis of Peptides Containing (S)-(-)-Indoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-Indoline-2-carboxylic acid (Ica), a conformationally constrained mimetic of both proline and phenylalanine, is a non-proteinogenic amino acid of significant interest in peptide chemistry and drug design.[1][2] Its unique structural properties, particularly its profound influence on the cis/trans isomerization of the amide bond, offer novel opportunities for the rational design of peptides with stable and predictable secondary structures.[1][2] This technical guide provides an in-depth analysis of the conformational landscape of Ica-containing peptides, summarizing key quantitative data, detailing experimental protocols for their study, and illustrating the underlying principles through structured diagrams. The propensity of Ica to favor the cis amide bond conformation, especially in polar environments, stands in stark contrast to the general preference of proline for the trans isomer, making it a powerful tool for inducing specific structural motifs such as β-hairpins.[1][2][3] However, the incorporation of this sterically hindered amino acid into peptide sequences presents synthetic challenges, including low reactivity and a tendency towards diketopiperazine formation, which necessitates optimized coupling strategies.[3][4][5] This document serves as a comprehensive resource for researchers aiming to leverage the unique conformational effects of Ica in the development of novel peptide therapeutics and advanced biomaterials.

Introduction: The Unique Role of this compound in Peptide Structure

This compound can be conceptualized as a derivative of proline where the C4 and C5 atoms are fused to an aromatic ring, or as a phenylalanine with a conformationally locked side chain.[2] This rigid structure has profound implications for the conformational properties of peptides into which it is incorporated. The most notable of these is its remarkable tendency to induce a cis conformation in the preceding amide bond.[1][2] This effect is particularly pronounced in polar solvents and is attributed to a combination of steric and electrostatic interactions.[2]

This preference for the cis isomer is opposite to that of proline, which predominantly favors the trans conformation. This makes Ica a valuable building block for designing peptides with specific and stable secondary structures, such as β-turns and polyproline I-like helices.[2] The ability to control the local conformation of a peptide backbone with such precision is a key goal in peptidomimetic design and has significant implications for modulating the biological activity and metabolic stability of peptide-based drugs.[5]

Conformational Preferences and Analysis

The conformational landscape of Ica-containing peptides is dominated by the equilibrium between the cis and trans isomers of the X-Ica amide bond. This equilibrium is highly sensitive to the polarity of the solvent.

Solvent-Dependent Cis/Trans Isomerization

Experimental and computational studies have demonstrated that the population of the cis conformer increases with the dielectric constant of the solvent.[1][2] For example, in the model compound Methyl (S)-1-acetylindoline-2-carboxylate (Ac-(2S)-Ind-OMe), the trans/cis ratio shifts from 0.72 in benzene-d₆ to 0.31 in DMSO-d₆.[2] This significant stabilization of the cis isomer in polar environments is a key feature to consider when designing Ica-containing peptides for biological applications, which typically occur in aqueous media.

Spectroscopic and Computational Analysis

The primary techniques for elucidating the conformational preferences of Ica-containing peptides are Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

-

NMR Spectroscopy: ¹H NMR is a powerful tool for quantifying the ratio of cis and trans isomers in solution.[2] The distinct chemical environments of the protons adjacent to the amide bond in the two conformers, particularly the Hα proton, allow for their integration and the determination of the equilibrium constant (Ktrans/cis).[2] Raw NMR data for various dipeptides containing Ica have been made publicly available, providing a valuable resource for researchers.[6]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a widely used technique to assess the secondary structure of peptides in solution.[7] While not providing atomic-level detail, it can reveal the presence of ordered structures like helices and β-sheets, which can be influenced by the incorporation of Ica.

-

Computational Modeling: Density Functional Theory (DFT) calculations and Natural Bond Orbital (NBO) analysis are used to determine the relative stabilities of different conformers and to understand the underlying electronic and steric interactions that govern the conformational preferences.[1][2] These computational studies have confirmed the experimental findings of the increased stability of the cis isomer in polar solvents.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from conformational studies of Ica-containing peptides.

Table 1: Solvent-Dependent trans/cis Ratio for Ac-(2S)-Ind-OMe at 25°C [2]

| Solvent | Dielectric Constant (εr) | trans/cis Ratio |

| Benzene-d₆ | 2.28 | 0.72 |

| Chloroform-d | 4.81 | 0.48 |

| Acetone-d₆ | 20.7 | 0.37 |

| Acetonitrile-d₃ | 37.5 | 0.33 |

| DMSO-d₆ | 46.7 | 0.31 |

Table 2: Calculated Dihedral Angles (ω and ψ) for Ac-(2S)-Ind-OMe Conformers [2]

| Conformer | ω (deg) | ψ (deg) |

| C1 (cis) | ~0 | +160 |

| C2 (cis) | ~0 | -20 |

| T1 (trans) | ~180 | +160 |

| T2 (trans) | ~180 | -20 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of peptides containing this compound.

Synthesis of Ica-Containing Peptides

The synthesis of peptides containing the sterically hindered Ica residue requires careful optimization of coupling conditions to achieve good yields and avoid side reactions like diketopiperazine formation.[3][4][5]

4.1.1. Solution-Phase Peptide Coupling

This protocol describes a general procedure for coupling a Boc-protected amino acid to an Ica-methyl ester.

-

Dissolution: Dissolve Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH) (1 eq.) and a suitable activating agent such as HATU (0.98 eq.) in an appropriate solvent like DMF.[5]

-

Activation: Add a base, for example, DIPEA (2 eq.), to the solution and allow it to pre-activate for 5-10 minutes at room temperature.[5]

-

Coupling: In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.1 eq.) in DMF and neutralize with DIPEA (1.1 eq.). Add this solution to the activated Boc-Inp-OH mixture.

-

Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.[5]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[5]

4.1.2. Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Boc-Inp-OH into a growing peptide chain on a solid support follows a modified SPPS cycle.

-

Resin Preparation: Swell the peptide-resin in DCM and then DMF.[5]

-

Boc Deprotection: Treat the resin with a solution of TFA in DCM (e.g., 25-50% v/v) to remove the N-terminal Boc protecting group.[5]

-

Neutralization: Wash the resin with DMF, followed by a solution of 10% DIPEA in DMF to neutralize the resin.[5]

-

Coupling: In a separate vial, pre-activate Boc-Inp-OH (3 eq.) with HATU (2.95 eq.) and DIPEA (6 eq.) in DMF. Add this activated mixture to the resin and allow it to couple for a specified time (e.g., 2 hours). Double coupling may be necessary for higher efficiency.[5]

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents. The cycle can then be repeated for the next amino acid.

NMR Spectroscopic Analysis

-

Sample Preparation: Prepare a solution of the Ica-containing peptide in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration suitable for NMR analysis (e.g., 0.1 M).[2]

-

Data Acquisition: Acquire ¹H NMR spectra at a constant temperature (e.g., 25 °C) on a high-field NMR spectrometer.

-